molecular formula C11H14BrNO B1275148 2-(5-Bromo-2-methoxyphenyl)pyrrolidine CAS No. 69639-91-4

2-(5-Bromo-2-methoxyphenyl)pyrrolidine

Cat. No.: B1275148
CAS No.: 69639-91-4
M. Wt: 256.14 g/mol
InChI Key: MISWUQUOGCFJPF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 5-bromo-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The 5-bromo-2-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)piperidine
  • 2-(5-Bromo-2-methoxyphenyl)morpholine
  • 2-(5-Bromo-2-methoxyphenyl)pyrrole

Uniqueness

2-(5-Bromo-2-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISWUQUOGCFJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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